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Compound of Interest

3-Methylflavone-8-carboxylic Acid-
d5

Compound Name:

An In-depth Technical Guide on the Characterization of Flavoxate EP Impurity A-d5

For researchers, scientists, and drug development professionals, the accurate characterization
of impurities and labeled compounds is critical for regulatory compliance and the successful
development of pharmaceutical products. This guide provides a comprehensive overview of the
characterization data for Flavoxate EP Impurity A-d5, a deuterated analog of Flavoxate EP
Impurity A. This stable isotope-labeled compound is primarily utilized as an internal standard in
analytical methodologies, particularly for the quantification of Flavoxate and its related
substances by mass spectrometry.

Physicochemical Properties

Flavoxate EP Impurity A-d5 is the deuterated form of 3-Methyl-4-oxo-2-phenyl-4H-1-
benzopyran-8-carboxylic acid. The five deuterium atoms are located on the phenyl ring,
providing a distinct mass shift for use in mass spectrometry-based assays.
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Value

Chemical Name

3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-

8-carboxylic acid

Synonyms

Flavoxate USP Related Compound A-d5

CAS Number

1189883-79-1

Molecular Formula

C17H7Ds0a

Molecular Weight 285.31 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and DMSO

Analytical Characterization Data

The following tables summarize the expected analytical data for the characterization of

Flavoxate EP Impurity A-d5, based on standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus

Expected Chemical Shifts (ppm)

1H NMR

Signals corresponding to the non-deuterated
protons of the flavone core. The aromatic region
will show a significant reduction in signal
intensity corresponding to the deuterated phenyl

ring.

13C NMR

Signals corresponding to the carbon atoms of
the flavone core. The signals for the deuterated
phenyl carbons will be observed as multiplets

with reduced intensity due to C-D coupling.

Mass Spectrometry (MS)
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Parameter Value
lonization Mode Electrospray lonization (ESI), Positive
Precursor lon [M+H]* m/z 286.3

Fragmentation is expected to involve the loss of
Expected Fragment lons CO:2 and other characteristic cleavages of the

flavone ring.

iqh-Perf iquid CI hy (HPLC)

Parameter Value

Purity (by HPLC) >98%

Dependent on specific method conditions, but
Retention Time expected to be similar to unlabeled Flavoxate
EP Impurity A.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization
of Flavoxate EP Impurity A-d5 are provided below.

Synthesis of Flavoxate EP Impurity A-d5

The synthesis of Flavoxate EP Impurity A-d5 is a multi-step process that begins with deuterated
starting materials.[2]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)

» To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in
ethanol at room temperature, an agueous solution of sodium hydroxide (2.0 eq) is added
dropwise.

e The reaction mixture is stirred at room temperature for 12-16 hours.
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e The resulting precipitate is filtered, washed with cold water until neutral pH, and dried to yield
the chalcone-d5 intermediate.[2]

Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

e The chalcone-d5 intermediate is subjected to cyclization and methylation in a one-pot
reaction or a two-step sequence to form the flavone core.

Step 3: Synthesis of 3-Methylflavone-8-carboxylic acid-d5 (Flavoxate EP Impurity A-d5)

o The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one is carboxylated at the 8-position of the
flavone ring to yield the final product.

« Purification is achieved by column chromatography on silica gel or by recrystallization.[2]

Ethanol, NaOH

2-hydroxyacetophenone +
benzaldehyde-d5
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Synthesis Workflow for Flavoxate EP Impurity A-d5

NMR Analysis

e Sample Preparation: A 5-10 mg sample of Flavoxate EP Impurity A-d5 is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCIs).

¢ Instrumentation: *H and 13C NMR spectra are acquired on a 400 MHz or higher field NMR
spectrometer.

o Data Acquisition: Standard pulse sequences are used for acquiring *H and 13C spectra.

o Data Processing: The acquired data is processed using appropriate software to perform
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak.

Mass Spectrometry Analysis
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o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically
a mixture of acetonitrile and water with 0.1% formic acid.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-
TOF or Orbitrap, coupled with a liquid chromatography system.

e LC-MS/MS Method:
o Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 pum).

o Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic
acid.

o lonization: Electrospray ionization (ESI) in positive ion mode.

o MS Detection: Full scan mode to determine the accurate mass of the parent ion and
MS/MS mode to obtain fragmentation patterns.
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Analytical Workflow for Characterization

HPLC Analysis

o Sample Preparation: A stock solution of Flavoxate EP Impurity A-d5 is prepared in a suitable
diluent (e.g., acetonitrile/water). Working standards are prepared by diluting the stock
solution.

o Chromatographic Conditions:

o Column: Hypersil ODS C18 (150 x 4.6 mm, 5 um) or equivalent.
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o Mobile Phase: A mixture of a buffered aqueous phase (e.g., pH 2.75 buffer) and
acetonitrile.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 25 °C.
o Detection: UV at an appropriate wavelength.

o Injection Volume: 10 pL.

o Data Analysis: The purity of the sample is determined by calculating the area percentage of
the main peak relative to the total peak area in the chromatogram.

This technical guide provides a comprehensive overview of the characterization of Flavoxate
EP Impurity A-d5, offering valuable information for researchers and professionals in the
pharmaceutical industry. The provided data and protocols serve as a foundation for the
analytical use of this important stable isotope-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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